![molecular formula C12H9FN2O B5567471 3-fluoro-N-(pyridin-4-yl)benzamide CAS No. 113204-24-3](/img/structure/B5567471.png)
3-fluoro-N-(pyridin-4-yl)benzamide
Overview
Description
3-fluoro-N-(pyridin-4-yl)benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position of the benzamide ring and a pyridin-4-yl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(pyridin-4-yl)benzamide typically involves the reaction of 3-fluorobenzoic acid with pyridin-4-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H10FN3O
- Molecular Weight : 241.24 g/mol
- CAS Number : 59198770
The structure of 3-fluoro-N-(pyridin-4-yl)benzamide features a fluorine atom attached to a benzamide moiety, with a pyridine ring that influences its biological activity and chemical reactivity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
- Enzyme Inhibition : Research indicates that this compound may inhibit kinases associated with cancer progression. For example, studies have shown its effectiveness against leukemia cell lines, demonstrating IC50 values in the low micromolar range, suggesting promising anticancer properties .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Derivatives of benzamides similar to this compound have exhibited activity against various bacterial strains, indicating potential applications in developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzamide structure can significantly influence its efficacy against cancer cells:
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | 2.22 | HL60 |
4-Chloro-benzamide | 1.96 | K562 |
4-Methoxy-benzamide | 0.94 | NB4 |
This table highlights how subtle changes in the chemical structure can lead to varying degrees of biological activity .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various benzamide derivatives, this compound was tested against several leukemia cell lines (NB4, HL60, K562). The results indicated significant cytotoxicity, with IC50 values ranging from 0.94 µM to 10.76 µM across different cell lines. These findings suggest that this compound could serve as a lead compound for further development into anticancer agents .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. In vitro assays indicated that this compound effectively inhibits specific kinases involved in signaling pathways related to cancer cell proliferation. Detailed mechanistic studies are ongoing to elucidate the precise pathways affected by this compound .
Mechanism of Action
The mechanism of action of 3-fluoro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-(pyridin-4-yl)benzamide: This compound has a similar structure but includes a morpholine ring, which may confer different properties and applications.
4-fluoro-N-(pyridin-4-yl)benzamide: This compound differs in the position of the fluorine atom, which can affect its reactivity and interactions.
Uniqueness
3-fluoro-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridin-4-yl group.
Biological Activity
3-Fluoro-N-(pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its effects on cellular processes. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 231.23 g/mol. The compound features a benzene ring substituted with a fluorine atom at the para position and an amide group linked to a pyridine ring, enhancing its unique chemical properties that contribute to its biological activity.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of succinate dehydrogenase (SDH), an enzyme critical in the citric acid cycle. By inhibiting SDH, this compound disrupts cellular energy metabolism, which can lead to antifungal effects against various pathogens. This inhibition is particularly relevant in the context of treating fungal infections, as it affects the energy production pathways in fungal cells.
Antifungal Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antifungal activity. For instance, derivatives with similar structural motifs have shown over 50% inhibition against several fungal species, indicating the potential for developing antifungal agents based on this scaffold .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and electron-withdrawing properties, which are crucial for binding interactions with target enzymes.
- Pyridine Ring : The nitrogen in the pyridine ring contributes to hydrogen bonding and polar interactions, improving the compound's affinity for biological targets .
- Amide Group : The amide functional group is essential for maintaining the structural integrity and biological activity of the compound.
Inhibition Studies
A series of studies have evaluated the inhibitory effects of this compound on various cell lines. For example, it has been shown to exhibit IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These studies suggest that modifications to the benzamide structure can significantly enhance antitumor activity .
Comparative Analysis
A comparative analysis of related compounds shows varying degrees of biological activity based on structural modifications. For instance:
Compound Name | IC50 (μM) | Target |
---|---|---|
This compound | 3.22 | c-Met |
Golvatinib | 8.14 | c-Met |
B26 | 3.22 | A549 |
B14 | 32.94 | HeLa |
This table illustrates that structural variations can lead to significant differences in potency against specific targets, underscoring the importance of SAR in drug design .
Properties
IUPAC Name |
3-fluoro-N-pyridin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTWXEOKGHKFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304118 | |
Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113204-24-3 | |
Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113204-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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